molecular formula C13H22N2O2 B2557463 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea CAS No. 120615-92-1

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea

Cat. No.: B2557463
CAS No.: 120615-92-1
M. Wt: 238.33 g/mol
InChI Key: BBHYFNMMUBVBEX-UHFFFAOYSA-N
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Description

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂ It is characterized by the presence of an adamantane group, a hydroxyethyl group, and a urea moiety

Chemical Reactions Analysis

Types of Reactions: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Adamantan-1-yl-3-(2-hydroxyethyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-adamantan-1-yl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The adamantane group is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is unique due to the presence of both the adamantane and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYFNMMUBVBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120615-92-1
Record name 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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